2-(Morpholin-4-yl)-4-nitrobenzonitrile
CAS No.: 915390-02-2
Cat. No.: VC8354725
Molecular Formula: C11H11N3O3
Molecular Weight: 233.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 915390-02-2 |
|---|---|
| Molecular Formula | C11H11N3O3 |
| Molecular Weight | 233.22 g/mol |
| IUPAC Name | 2-morpholin-4-yl-4-nitrobenzonitrile |
| Standard InChI | InChI=1S/C11H11N3O3/c12-8-9-1-2-10(14(15)16)7-11(9)13-3-5-17-6-4-13/h1-2,7H,3-6H2 |
| Standard InChI Key | WEPPNIQVPSXHCQ-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=C(C=CC(=C2)[N+](=O)[O-])C#N |
| Canonical SMILES | C1COCCN1C2=C(C=CC(=C2)[N+](=O)[O-])C#N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-(Morpholin-4-yl)-4-nitrobenzonitrile features a benzene ring substituted with a nitro group (-NO) at the para position and a morpholine ring (-N) at the ortho position relative to a nitrile group (-CN) (Fig. 1). The morpholine ring adopts a chair conformation, enhancing steric stability, while the electron-withdrawing nitro and nitrile groups direct electrophilic substitution reactions.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 915390-02-2 |
| Molecular Formula | |
| Molecular Weight | 233.22 g/mol |
| IUPAC Name | 2-(Morpholin-4-yl)-4-nitrobenzonitrile |
Synthesis and Manufacturing
Nucleophilic Aromatic Substitution
The primary synthesis route involves reacting 2-chloro-4-nitrobenzonitrile with morpholine in the presence of a base (e.g., KCO) via nucleophilic aromatic substitution (SNAr). The reaction proceeds at 80–100°C in polar aprotic solvents like dimethylformamide (DMF), achieving yields of 65–75% after purification by column chromatography.
Precursor Synthesis
The nitrobenzonitrile precursor is synthesized from 4-nitrobenzaldehyde through oximation and dehydration. Hydroxylamine hydrochloride reacts with 4-nitrobenzaldehyde in dimethyl sulfoxide (DMSO) at 100°C, followed by treatment with ammonium chloride to yield 4-nitrobenzonitrile .
Physicochemical Properties
Thermal and Solubility Characteristics
While experimental data for this compound are sparse, analogs suggest:
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Melting Point: 150–160°C (decomposition observed above 160°C)
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Solubility: Moderately soluble in DMF, DMSO, and dichloromethane; poorly soluble in water (<0.1 mg/mL) .
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Stability: Stable under inert atmospheres but sensitive to prolonged UV exposure due to the nitro group .
Table 2: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | 1.8 (Predicted) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 6 |
Biological and Chemical Applications
Organic Synthesis Utility
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Cross-Coupling Reactions: The nitrile group participates in Suzuki-Miyaura couplings for constructing biaryl systems .
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Nitro Reduction: Catalytic hydrogenation converts the nitro group to an amine, enabling access to aniline derivatives .
Research Findings and Current Studies
Structural Analog Insights
In a study on gefitinib synthesis, 4-methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile demonstrated tyrosine kinase inhibition, suggesting that positional isomerism in nitrobenzonitriles critically modulates bioactivity .
Spectroscopic Characterization
Mass spectrometry (MS) of a related morpholinyl-nitrobenzonitrile derivative () revealed a molecular ion peak at m/z 337.1655 [M+H] and fragmentation patterns consistent with morpholine ring cleavage .
Future Directions
Targeted Bioassays
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In Vitro Cytotoxicity: Prioritize screening against NCI-60 cancer cell lines.
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Molecular Docking: Model interactions with EGFR kinase domains to predict inhibitory activity.
Process Optimization
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